molecular formula C20H30N2O6 B13835430 Dde-L-Lys(Aloc)-OH*DCHA

Dde-L-Lys(Aloc)-OH*DCHA

Cat. No.: B13835430
M. Wt: 394.5 g/mol
InChI Key: MEXRAPFIOOMRCO-AWEZNQCLSA-N
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Description

Dde-L-Lys(Aloc)-OH*DCHA is a derivative of lysine, an essential amino acid. This compound is used primarily in peptide synthesis due to its unique protective groups, which allow for selective deprotection during the synthesis process. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Aloc (allyloxycarbonyl) group provide orthogonal protection, meaning they can be removed independently under different conditions without affecting each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-L-Lys(Aloc)-OH*DCHA involves several steps:

    Protection of Lysine: The ε-amino group of lysine is first protected with the Dde group. This is typically achieved by reacting lysine with Dde-Cl in the presence of a base.

    Protection of the α-Amino Group: The α-amino group is then protected with the Aloc group. This step involves the reaction of the intermediate with Aloc-Cl.

    Formation of the Final Compound: The final product, this compound, is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lysine are reacted with Dde-Cl and Aloc-Cl under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Dde-L-Lys(Aloc)-OH*DCHA undergoes several types of reactions, including:

    Deprotection Reactions: The Dde group can be removed using hydrazine in dimethylformamide (DMF), while the Aloc group can be removed using palladium catalysts in the presence of a nucleophile.

    Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.

Common Reagents and Conditions

    Hydrazine in DMF: Used for the removal of the Dde group.

    Palladium Catalysts: Used for the removal of the Aloc group.

    Bases and Acids: Used to facilitate various substitution reactions.

Major Products

The major products formed from these reactions include deprotected lysine derivatives, which can be further used in peptide synthesis.

Scientific Research Applications

Dde-L-Lys(Aloc)-OH*DCHA has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of complex peptides due to its orthogonal protective groups.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.

    Drug Development: It is used in the development of peptide-based drugs.

    Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Dde-L-Lys(Aloc)-OH*DCHA involves the selective removal of protective groups to expose reactive amino groups. These reactive groups can then participate in further chemical reactions, such as peptide bond formation. The Dde group is removed using hydrazine, which cleaves the bond between the Dde group and the lysine residue. The Aloc group is removed using palladium catalysts, which facilitate the cleavage of the allyloxycarbonyl group.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Lys(Dde)-OH: Another lysine derivative with an Fmoc (fluorenylmethyloxycarbonyl) protective group instead of Aloc.

    Boc-L-Lys(Dde)-OH: A lysine derivative with a Boc (tert-butyloxycarbonyl) protective group.

Uniqueness

Dde-L-Lys(Aloc)-OH*DCHA is unique due to its combination of Dde and Aloc protective groups, which provide orthogonal protection. This allows for greater flexibility and control during peptide synthesis compared to other lysine derivatives with only one type of protective group.

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1

InChI Key

MEXRAPFIOOMRCO-AWEZNQCLSA-N

Isomeric SMILES

CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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